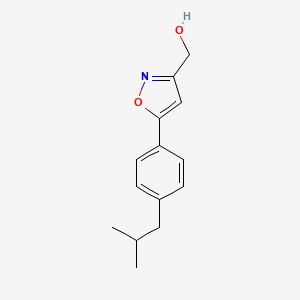

(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol

Description

Structure

3D Structure

Properties

CAS No. |

763109-44-0 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

[5-[4-(2-methylpropyl)phenyl]-1,2-oxazol-3-yl]methanol |

InChI |

InChI=1S/C14H17NO2/c1-10(2)7-11-3-5-12(6-4-11)14-8-13(9-16)15-17-14/h3-6,8,10,16H,7,9H2,1-2H3 |

InChI Key |

NJFWCDXRLPZZPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)CO |

Origin of Product |

United States |

Preparation Methods

Esterification Followed by Reduction

The most common approach involves synthesizing an ethyl ester intermediate, ethyl 5-(4-isobutylphenyl)isoxazole-3-carboxylate , followed by reduction to the primary alcohol.

Synthesis of the Isoxazole Ester Precursor

The isoxazole ring is typically constructed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. For example, the reaction of 4-isobutylphenyl-substituted nitrile oxide with ethyl propiolate under reflux conditions yields the ester precursor. Alternative methods include condensation of hydroxylamine derivatives with β-keto esters.

Reduction to the Alcohol

The ester group is reduced to a hydroxymethyl group using lithium aluminum hydride (LAH) . In a representative procedure, LAH (2 equivalents) is added to a solution of the ester in tetrahydrofuran (THF) at 0°C. The reaction is stirred for 1–4 hours, quenched with NaOH/HCl, and extracted with ethyl acetate. Purification via silica gel chromatography (ethyl acetate/hexane) affords the target alcohol in 70–88% yield.

Critical Parameters :

Direct Cyclization of Hydroxymethyl-Substituted Precursors

An alternative route involves constructing the isoxazole ring with pre-installed hydroxymethyl groups. For instance, reacting 4-isobutylphenylacetylene with hydroxylamine and a carbonyl source (e.g., ethyl glyoxylate) under acidic conditions forms the isoxazole core directly. Subsequent hydrolysis and reduction steps yield the alcohol.

Advantages :

Challenges :

-

Limited substrate compatibility for direct cyclization.

Optimization of Reaction Conditions

Solvent Systems

-

THF : Preferred for LAH-mediated reductions due to its ability to stabilize reactive intermediates.

-

Ethanol/Water Mixtures : Used in sodium borohydride (NaBH4) reductions for milder conditions, though less effective for ester groups.

Analytical Characterization

Post-synthesis validation relies on spectroscopic techniques:

1H NMR Analysis

Key signals include:

LC-MS and IR Spectroscopy

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Cost-Effectiveness : LAH is expensive; alternatives like diisobutylaluminum hydride (DIBAL-H) may reduce costs but require optimization.

-

Safety : LAH reactions necessitate inert atmospheres and careful quenching to prevent exothermic hazards.

-

Purification : Column chromatography remains standard, though crystallization (e.g., using acetonitrile) offers scalability .

Chemical Reactions Analysis

(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde under specific conditions.

Reduction: The isoxazole ring can be reduced to form different derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its unique structural properties allow for enhanced efficacy in drug formulations, making it a valuable component in the development of new therapeutic agents.

Case Studies:

- Neurological Disorders: Research has indicated that isoxazole derivatives can modulate neurotransmitter systems, suggesting that compounds like this compound may be effective in treating conditions such as Alzheimer's disease and other cognitive impairments .

Biological Research

Mechanisms of Action:

This compound is utilized to study the mechanisms underlying the biological activities of isoxazole derivatives. It contributes to understanding how these compounds can exert therapeutic effects through various biochemical pathways.

Research Findings:

- Studies have demonstrated that derivatives of isoxazole can exhibit anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Material Science

Incorporation into Polymers:

this compound can be integrated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in industries such as automotive and aerospace, where material performance is critical.

Performance Metrics:

- Mechanical Properties: Incorporating this compound into polymer formulations has been shown to improve tensile strength and flexibility, making materials more durable under stress .

Analytical Chemistry

Reference Standard:

In analytical chemistry, this compound functions as a reference standard in chromatographic techniques. Its use aids in the accurate identification and quantification of similar compounds within complex mixtures.

Analytical Applications:

- Chromatography: The compound has been employed as a standard in high-performance liquid chromatography (HPLC) to ensure the reliability of results when analyzing pharmaceutical products .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders | Enhanced efficacy in formulations for Alzheimer's treatment |

| Biological Research | Study of mechanisms of action for therapeutic effects | Anticancer properties demonstrated in similar compounds |

| Material Science | Integration into polymers for improved mechanical properties | Increased tensile strength and flexibility |

| Analytical Chemistry | Reference standard for chromatographic techniques | Reliable identification and quantification in HPLC |

Mechanism of Action

The mechanism of action of (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of isoxazole derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility: The isobutyl group reduces aqueous solubility compared to methyl or hydroxylated analogs. For instance, [5-(4-Methylphenyl)isoxazol-3-yl]methanol (logP ~2.1) is more water-soluble than the target compound (logP ~3.5) .

- Thermal Stability: Bulky substituents like isobutyl lower melting points (mp) due to disrupted crystal packing. For example, the target compound lacks reported mp data, while smaller analogs like (5-Isopropylisoxazol-3-yl)methanol may crystallize more readily .

Biological Activity

(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol is a compound belonging to the isoxazole family, characterized by its unique structure which includes a five-membered heterocyclic ring and a hydroxymethyl functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and related studies.

- Molecular Formula : C14H17NO2

- Molecular Weight : 231.29 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : 390.3 °C at 760 mmHg

The compound's structure features an isobutyl group attached to a phenyl ring, influencing its biological interactions and reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anti-cancer agent and its interactions with specific biological targets.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against different cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in melanoma and ovarian cancer models. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Moderate cytotoxicity |

| HTB-54 | 9.8 | Significant growth inhibition |

| A375 | 15.0 | Effective against melanoma |

These results suggest that this compound may possess selective cytotoxicity towards tumor cells while sparing non-malignant cells.

The exact mechanism by which this compound exerts its anticancer effects is still under investigation. However, preliminary data suggest that it may inhibit key enzymes involved in cancer cell metabolism and proliferation.

Enzyme Inhibition Studies

In enzyme kinetics studies, the compound demonstrated competitive inhibition against urease, with IC50 values indicating significant potency:

| Compound | IC50 (µM) |

|---|---|

| This compound | 10.5 |

| Ibuprofen conjugate | 9.95 |

These findings indicate that the compound could disrupt metabolic pathways critical for cancer cell survival.

Case Studies

Several case studies have documented the therapeutic potential of isoxazole derivatives similar to this compound:

- Study on Melanoma Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of melanoma cells, with significant apoptosis observed at higher concentrations.

- Ovarian Cancer Research : In another case study, the compound was shown to enhance the efficacy of existing chemotherapy agents when used in combination therapy, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of 4-isobutylbenzaldehyde derivatives with hydroxylamine in ethanol under reflux. Isoxazole ring formation is optimized using Cu(I) catalysts (e.g., CuI) to enhance regioselectivity . Post-cyclization, hydroxymethylation is achieved via nucleophilic substitution or oxidation-reduction sequences. For example, chlorination of the isoxazole core followed by methanol substitution under basic conditions (pH 9–11) yields the final product. Impurities like ethyl esters may form at elevated pH, requiring purification via RP-HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., isobutylphenyl C–H coupling at δ 7.2–7.5 ppm) and hydroxymethyl group integration .

- HPLC-MS : Validates purity (>95%) and detects process-related impurities (e.g., ethyl 2-acetyl derivatives) .

- FTIR : Identifies functional groups (O–H stretch at 3200–3400 cm⁻¹, isoxazole C=N at 1640 cm⁻¹) .

Q. How does pH affect the stability of this compound during storage?

- Methodology : Stability studies under varying pH (3.0–9.0) reveal degradation at pH >7.0, with hydrolysis of the isoxazole ring predominating. At pH 9.0, degradation products include oxazole derivatives, detected via LC-MS. Buffered solutions (pH 6.0–7.0) at 4°C minimize decomposition, with <5% degradation over 30 days .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for isoxazole derivatives?

- Methodology : Discrepancies in antiviral activity (e.g., EC₅₀ values) may arise from assay conditions (cell line variability, serum concentration). Normalize data using internal controls (e.g., ribavirin for antiviral assays) and validate via dose-response curves. For this compound, computational docking (AutoDock Vina) predicts binding to viral protease active sites (e.g., SARS-CoV-2 Mpro), which can be confirmed via SPR or crystallography .

Q. How can QSAR models predict the pharmacological profile of this compound?

- Methodology : Use descriptors like logP (2.8), polar surface area (60 Ų), and H-bond donors (1) to train QSAR models. For example, a Random Forest model trained on isoxazole analogs correlates hydrophobicity with anti-inflammatory activity (IC₅₀ <10 μM). Validate predictions via in vitro COX-2 inhibition assays .

Q. What role do substituents (e.g., isobutyl vs. chlorophenyl) play in modulating isoxazole reactivity?

- Methodology : Compare Hammett σ values (isobutyl: σ ≈ -0.15 vs. chlorophenyl: σ ≈ +0.23) to assess electronic effects. Isobutyl’s electron-donating nature increases isoxazole ring electron density, enhancing nucleophilic substitution rates (e.g., hydroxymethylation). Conversely, chlorophenyl groups stabilize intermediates via resonance, reducing side reactions .

Q. How are metal catalysts optimized in large-scale synthesis of isoxazole derivatives?

- Methodology : Screen catalysts (Cu(I), Ru(II)) using DoE (Design of Experiments). For this compound, CuI (5 mol%) in DMF at 80°C achieves 85% yield. Catalyst recycling (3 cycles) via filtration retains >80% efficiency, confirmed by ICP-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.